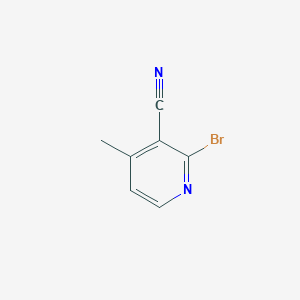

2-Bromo-4-méthylnicotinonitrile

Vue d'ensemble

Description

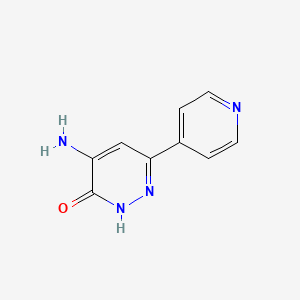

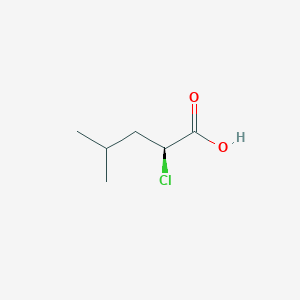

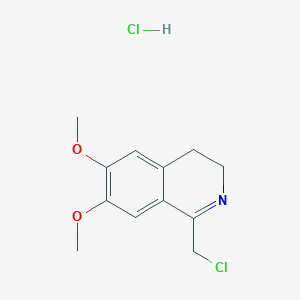

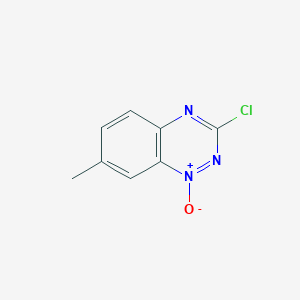

2-Bromo-4-methylpyridine-3-carbonitrile is a biochemical reagent . It has the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methylpyridine-3-carbonitrile can be represented by the SMILES stringCc1ccnc(Br)c1 . The InChI key is LSZMVESSGLHDJE-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

2-Bromo-4-methylpyridine-3-carbonitrile is a liquid at room temperature . It has a refractive index of 1.561 (lit.) , a boiling point of 87°C/10mmHg (lit.) , and a density of 1.545 g/mL at 25°C (lit.) .Applications De Recherche Scientifique

Synthèse organique

Le composé est souvent utilisé comme matière première dans la synthèse d'une série de ligands azotés organiques contenant des unités de pyridine . Cela en fait une ressource précieuse dans le domaine de la synthèse organique.

Catalyse par les métaux de transition

Le composé présente de bonnes applications dans la recherche fondamentale sur la méthodologie de la catalyse par les métaux de transition . Il peut être utilisé pour étudier le comportement des métaux de transition dans diverses réactions.

Recherche pharmaceutique

Dans l'industrie pharmaceutique, ce composé peut être utilisé comme intermédiaire dans la synthèse de divers médicaments. Sa structure unique peut contribuer aux propriétés pharmacologiques du produit final .

Recherche agrochimique

De manière similaire à son utilisation dans les produits pharmaceutiques, ce composé peut également servir d'intermédiaire dans la synthèse de divers produits agrochimiques . Il peut contribuer au développement de nouveaux pesticides ou engrais.

Industrie des colorants

Le composé peut être utilisé dans la synthèse de colorants . La présence du cycle pyridine dans sa structure peut contribuer aux propriétés de couleur du produit final.

Science des matériaux

En science des matériaux, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques . Sa structure chimique peut contribuer aux propriétés physiques et chimiques du matériau final.

Chromatographie

Le composé peut être utilisé dans la recherche en chromatographie . Il peut servir de standard ou de composé test dans diverses techniques chromatographiques.

Chimie analytique

En chimie analytique, ce composé peut être utilisé dans le développement et les tests de nouvelles méthodes analytiques . Il peut servir de composé test pour évaluer les performances de la méthode.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is a strategic building block for the preparation of nevirapine , a widely-prescribed non-nucleosidic reverse transcriptase inhibitor for the treatment of HIV-infected patients . Therefore, it can be inferred that the compound may indirectly affect the activity of the HIV-1 reverse transcriptase enzyme.

Mode of Action

Given its role as a precursor in the synthesis of nevirapine , it’s likely that the compound undergoes several transformations before interacting with its target.

Biochemical Pathways

As a precursor to nevirapine, it’s plausible that it indirectly influences the pathways associated with hiv replication, particularly the reverse transcription process .

Result of Action

Given its role in the synthesis of nevirapine , it can be inferred that it contributes to the inhibition of HIV-1 reverse transcriptase, thereby preventing the replication of the virus.

Action Environment

It’s known that the compound is stable at room temperature in an inert atmosphere .

Analyse Biochimique

Biochemical Properties

2-Bromo-4-methylpyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of 2-Bromo-4-methylpyridine-3-carbonitrile to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of 2-Bromo-4-methylpyridine-3-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in the inflammatory response, thereby modulating the immune response of cells . Additionally, 2-Bromo-4-methylpyridine-3-carbonitrile can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-Bromo-4-methylpyridine-3-carbonitrile exerts its effects through various mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific enzyme involved. For instance, 2-Bromo-4-methylpyridine-3-carbonitrile has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, it can lead to changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-methylpyridine-3-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Bromo-4-methylpyridine-3-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 2-Bromo-4-methylpyridine-3-carbonitrile can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-methylpyridine-3-carbonitrile vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, significant biological effects can be observed. For example, higher doses of 2-Bromo-4-methylpyridine-3-carbonitrile have been associated with toxic effects, including liver and kidney damage in animal models . Threshold effects have also been noted, where a certain dosage level must be reached before any significant biological response is observed .

Metabolic Pathways

2-Bromo-4-methylpyridine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of many xenobiotics and endogenous compounds . These interactions can affect the metabolic flux and alter the levels of various metabolites within the cell. Additionally, 2-Bromo-4-methylpyridine-3-carbonitrile can influence the activity of cofactors involved in metabolic reactions, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Bromo-4-methylpyridine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . For instance, 2-Bromo-4-methylpyridine-3-carbonitrile has been shown to interact with organic anion transporters, which play a role in its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of 2-Bromo-4-methylpyridine-3-carbonitrile is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Bromo-4-methylpyridine-3-carbonitrile has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .

Propriétés

IUPAC Name |

2-bromo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOLDVXLQXLZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512958 | |

| Record name | 2-Bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-02-3 | |

| Record name | 2-Bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-bromo-4-methylnicotinonitrile in pharmaceutical synthesis?

A1: 2-Bromo-4-methylnicotinonitrile serves as a crucial intermediate in the synthesis of 2-chloro-3-amino-4-picoline (CAPIC) []. CAPIC is a key building block for producing nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used to treat HIV-infected patients []. A continuous synthesis method utilizing 2-bromo-4-methylnicotinonitrile as an intermediate holds the potential to make nevirapine production more cost-effective [].

Q2: Can you describe the synthesis process involving 2-bromo-4-methylnicotinonitrile mentioned in the research?

A2: The research outlines a continuous synthesis approach that uses readily available, inexpensive starting materials and culminates in a batch crystallization of high-purity CAPIC []. 2-bromo-4-methylnicotinonitrile is a key intermediate in this process. While the specific reaction details aren't fully elaborated, the study highlights that this method could lead to more efficient and cost-effective production of CAPIC and potentially other valuable structures containing complex pyridines [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

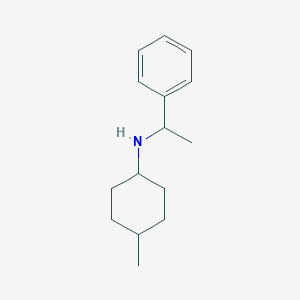

![3-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine](/img/structure/B1367221.png)

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1367246.png)